2-(Oxazol-4-YL)ethan-1-amine tfa
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Overview
Description
2-(Oxazol-4-YL)ethan-1-amine tfa: is a compound that combines the structural features of oxazole and trifluoroacetic acid Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Scientific Research Applications
2-(Oxazol-4-YL)ethan-1-amine tfa has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-4-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-halo ketone with an amide can lead to the formation of the oxazole ring. Subsequent functionalization can introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-4-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the ethanamine group can form ionic or covalent bonds with target molecules. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Oxazol-5-yl)ethanamine
- 2-(1,3-Oxazol-4-yl)ethanol
- 2-(1,3-Oxazol-4-yl)acetic acid
Uniqueness
2-(Oxazol-4-YL)ethan-1-amine tfa is unique due to the presence of both the oxazole ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(1,3-oxazol-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-8-4-7-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLRTJKQOSECSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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